molecular formula C9H15NO3 B2648845 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid CAS No. 1250633-44-3

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2648845
CAS No.: 1250633-44-3
M. Wt: 185.223
InChI Key: DXXVTCOQZWFRLO-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid (CAS: 1250633-44-3) is a cyclobutane derivative featuring a morpholine substituent and a carboxylic acid group. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol . The compound is characterized by its cyclobutane core, which is strained due to its four-membered ring, and the morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom.

The compound is commercially available in powder form, with storage recommendations at room temperature . Applications span drug discovery, where its rigid cyclobutane scaffold may enhance binding affinity and metabolic stability, and polymer chemistry, where the carboxylic acid group facilitates functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-morpholin-4-ylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10/h1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXVTCOQZWFRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid has shown promise in several biological contexts:

Medicinal Chemistry

Research indicates that compounds containing morpholine and cyclobutane rings exhibit various biological activities. The presence of the morpholine moiety is particularly significant due to its ability to interact with biological targets, including enzymes and receptors.

  • Binding Affinity Studies : Preliminary studies suggest that this compound may modulate enzyme activity or receptor signaling pathways, which is crucial for understanding its therapeutic potential .

Antibacterial Activity

The compound's derivatives have been investigated for antibacterial properties. For instance, studies have explored its efficacy against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, which highlight its accessibility for further research:

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Binding AffinityInvestigated interactions with biological targets, suggesting modulation of receptor activity.
Antibacterial ActivityShowed effectiveness against various bacterial strains, indicating potential therapeutic uses.
Synthesis TechniquesOutlined efficient synthetic routes to produce the compound and its derivatives.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The table below compares 1-(morpholin-4-yl)cyclobutane-1-carboxylic acid with selected cyclobutane-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₉H₁₅NO₃ 185.22 Morpholine, carboxylic acid Drug discovery, polymer chemistry
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Benzyl, carboxylic acid Intermediate in organic synthesis
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid C₁₁H₁₁ClO₂ 210.65 4-Chlorophenyl, carboxylic acid Crystallography studies
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C₁₂H₁₂O₄ 220.22 4-Methoxyphenyl, ketone, carboxylic acid High purity (99.78% HPLC), research use
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid C₆H₈F₂O₂ 162.12 Difluoro, methyl, carboxylic acid Enhanced metabolic stability
1-[(6-Bromoquinolin-4-yl)sulfanyl]cyclobutane-1-carboxylic acid (Ruzinurad) C₁₄H₁₂BrNO₂S 338.22 Bromoquinoline, sulfanyl, carboxylic acid Urate transporter inhibitor (pharmaceutical)
Key Observations:
  • Steric Effects : Bulky substituents like benzyl or 4-chlorophenyl may enhance steric hindrance, affecting binding interactions in drug design .
  • Functional Groups : The morpholine group in the target compound provides hydrogen-bonding capability and solubility, whereas ketone-containing analogues (e.g., 3-oxocyclobutane derivatives) introduce additional reactivity .

Biological Activity

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H15NO2C_9H_{15}NO_2, with a molecular weight of approximately 169.22 g/mol. Its structure features a cyclobutane ring substituted with a morpholine moiety and a carboxylic acid functional group, which contributes to its unique biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and receptors.

The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and influencing various biological pathways. Ongoing studies aim to elucidate the precise interactions at the molecular level.

Therapeutic Applications

This compound has been investigated for potential therapeutic applications in several areas:

  • Antimicrobial Activity : Preliminary studies suggest it may have efficacy against certain bacterial strains, including Klebsiella pneumoniae. In vitro assays have demonstrated its ability to inhibit bacterial growth, with minimum inhibitory concentrations (MIC) reported as low as 58 µg/mL in specific strains .
  • Cancer Research : The compound's structural properties allow it to act as a kinase inhibitor, potentially useful in targeting dysregulated kinase activity associated with cancer .

Case Studies and Research Findings

StudyFindings
Brem et al. (2021)Demonstrated that this compound had significant antibacterial activity against K. pneumoniae strains resistant to conventional treatments.
Leighty & Shen (2012)Explored the synthesis of related compounds and their interactions with enzymes, highlighting the importance of structural modifications in enhancing biological activity.
Research on H3 ReceptorInvestigated derivatives of morpholine compounds showing promise as inverse agonists at histamine H3 receptors, suggesting potential applications in treating sleep disorders .

Q & A

Q. What are the optimized synthetic routes for 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

Answer: Key synthetic routes include cyclobutane ring formation via [2+2] cycloaddition followed by morpholine substitution. Reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for coupling reactions) critically affect yield. For example, elevated temperatures improve cyclization efficiency but may increase side products. Solvent polarity adjustments can stabilize intermediates, as seen in analogous cyclobutane syntheses . Purity optimization requires post-synthesis crystallization in ethanol/water mixtures .

Q. How can HPLC be effectively utilized to assess purity, and what are common pitfalls in chromatogram interpretation?

Answer: Use reverse-phase HPLC with a C18 column (3.5 µm particle size) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Calibrate with a reference standard (e.g., USP-grade morpholine derivatives) to ensure accuracy. Challenges include peak splitting due to residual solvents or co-elution of stereoisomers. Baseline resolution (R > 1.5) is critical; impurities <0.2% require tandem mass spectrometry (LC-MS) for identification .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

  • 1H/13C NMR : Confirm cyclobutane ring geometry (e.g., coupling constants for vicinal protons) and morpholine integration ratios. For example, cyclobutane protons typically show J = 8–10 Hz .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and morpholine C-N absorption (~1100 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve absolute stereochemistry and bond angles, as demonstrated for morpholine-urea derivatives .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states and charge distribution. For instance, the electron-withdrawing morpholine group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (e.g., PCM model for water) refine activation energy predictions. Validation requires kinetic studies (e.g., rate constants under varying pH) .

Q. What experimental strategies resolve discrepancies between theoretical and empirical data on the compound’s stability under acidic conditions?

Answer: Contradictions may arise from protonation state changes. Conduct pH-dependent stability assays (e.g., 1–14 pH range) with UV-Vis monitoring (λ = 260 nm for carboxylic acid). Compare with computational pKa predictions (e.g., COSMO-RS). For degradation products, use HRMS and 2D NMR to identify intermediates, such as cyclobutane ring-opening products .

Q. How does cyclobutane ring strain influence the compound’s biological activity, and how can this be experimentally probed?

Answer: Ring strain enhances reactivity in enzyme binding pockets. Synthesize analogs with varying ring sizes (e.g., cyclohexane vs. cyclobutane) and test inhibitory activity against target enzymes (e.g., kinases). Use molecular docking (AutoDock Vina) to correlate strain energy (calculated via MM2 force fields) with binding affinity. Biological assays (IC50) validate computational predictions .

Q. What role does the morpholine moiety play in modulating solubility and bioavailability?

Answer: Morpholine improves water solubility via hydrogen bonding (logP reduction by ~0.5 units). Assess via shake-flask method (octanol/water partition coefficient). Bioavailability studies (Caco-2 permeability assays) show morpholine enhances membrane transport by 20–30% compared to non-heterocyclic analogs. Adjust substituents (e.g., N-methylation) to balance solubility and metabolic stability .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis of this compound?

Answer: Scale-up challenges include exothermic reactions and byproduct accumulation. Implement flow chemistry for better heat dissipation and reaction control (residence time <5 min). Use inline IR spectroscopy for real-time monitoring. Post-reaction purification via simulated moving bed (SMB) chromatography improves yield to >85% .

Q. What advanced techniques characterize the compound’s solid-state properties (e.g., polymorphism)?

Answer:

  • DSC/TGA : Identify melting points (mp ~150–160°C) and thermal decomposition profiles.
  • PXRD : Detect polymorphic forms (e.g., Form I vs. II) by comparing diffraction patterns.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, critical for formulation stability .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be systematically investigated?

Answer: Anomalies may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (25–60°C) reveals coalescence temperatures for exchanging conformers. For stereochemical ambiguity, synthesize diastereomeric derivatives (e.g., Mosher esters) and compare NOESY cross-peaks .

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